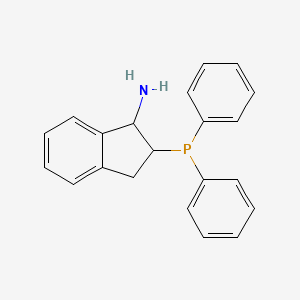

2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine

Overview

Description

2-Diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine is a chiral phosphine ligand known for its applications in enantioselective synthesis. This compound is characterized by its unique structure, which includes a phosphine group attached to an indane backbone. It is widely used in various chemical reactions due to its ability to facilitate high yield and enantioselective results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine typically involves the reaction of diphenylphosphine with an indane derivative under specific conditions. One common method includes the use of a chiral auxiliary to ensure the desired enantiomer is produced. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Ligand Exchange and Transition Metal Coordination

The diphenylphosphanyl group enables this compound to act as a bidentate ligand for transition metals. Key coordination modes include:

-

Diphosphine-Metal Complexes : The phosphine group binds to metals like iridium, rhodium, or palladium, forming stable complexes for catalytic cycles .

-

Chiral Environment : The (1S,2S)-configuration creates a stereochemical environment critical for enantioselective reactions .

Asymmetric Hydrogenation (AH) Reactions

This ligand has been employed in asymmetric hydrogenation of imines and N-heteroaromatics.

Salt Formation and Stability

The aminium tetrafluoroborate derivative (CAS 1222630-42-3) improves solubility in polar aprotic solvents, enabling:

-

Enhanced Catalyst Recovery : Stable under acidic conditions for reuse in multi-phase systems .

-

Proton Shuttle Effects : Facilitates proton transfer in hydrogenation steps .

Table 2: Ligand Performance vs. Structural Analogues

| Ligand | Metal Compatibility | Enantioselectivity Range | Key Advantage |

|---|---|---|---|

| (1S,2S)-dihydroindenyl | Ir, Pd, Ru | 90–99% ee | Rigid backbone minimizes side reactions |

| Binap | Pd, Rh | 85–95% ee | Broader substrate scope |

| Phosphaferrocene | Fe, Co | 70–88% ee | Air-stable but lower selectivity |

Mechanistic Insights from Kinetic Studies

-

Rate-Determining Steps : Substrate binding to the metal-ligand complex precedes H₂ activation .

-

Steric Effects : Bulky aryl groups on the phosphine hinder undesired π-π interactions, improving selectivity .

This compound’s unique combination of chirality, electronic tunability, and stability under reactive conditions positions it as a pivotal tool in modern asymmetric synthesis. Further research could explore its utility in photoredox or C–H functionalization catalysis.

Scientific Research Applications

Use as a Ligand

- Catalysis This compound has garnered interest in the field of organometallic chemistry due to its potential applications as a ligand in catalytic processes.

- Coordination Complexes Interaction studies involving (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate typically focus on its behavior in coordination complexes and its reactivity with various substrates.

- Synthetic Chemistry Understanding these interactions is crucial for optimizing its use in synthetic chemistry and improving catalytic efficiency.

Comparison with Structurally Similar Compounds

(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate stands out due to its specific structural configuration that combines both an aminium and diphenylphosphino group along with a tetrafluoroborate counterion.

Notable compounds with structural similarities :

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-BINAP | Chiral bisphosphine | Widely used in asymmetric catalysis |

| (R,R)-Phosferrous | Bidentate ligand | Known for high selectivity in catalysis |

| (S,S)-DIOP | Chiral diphosphine | Effective in various asymmetric transformations |

Other compounds with similar structures

- 2,3-dihydro-1H-inden-1-one derivatives Synthesis of 2,3-dihydro-1H-inden-1-one derivatives can occur via Ni-catalyzed intramolecular hydroacylation .

- 2,3-dihydro-1,3,4-oxadiazole groups Compounds containing 2,3-dihydro-1,3,4-oxadiazole groups have been synthesized and studied for antibacterial and antiparasitic effects .

- 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones Synthetic approaches have been made using domino reactions .

- 2,3 dihydro-1h-inden-1-yl- 2,7-diazaspiro These compounds are useful for treating diseases, conditions and/or disorders that are mediated by the antagonism or inverse agonism of the .

Mechanism of Action

The mechanism by which 2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine exerts its effects involves the formation of stable complexes with metal ions. These complexes facilitate various catalytic reactions by providing a chiral environment that promotes enantioselective transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and activation of substrates.

Comparison with Similar Compounds

Similar Compounds

1H-Inden-1-amine, 2,3-dihydro-: This compound shares a similar indane backbone but lacks the phosphine group, making it less effective in catalytic applications.

2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine: This compound has additional methyl groups, which can affect its steric properties and reactivity.

Uniqueness

2-Diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine is unique due to its combination of a phosphine group and an indane backbone, which provides both electronic and steric properties that are beneficial in catalytic applications. Its ability to form stable complexes with metal ions and facilitate enantioselective reactions sets it apart from other similar compounds.

Biological Activity

2-Diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine, also known as (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine hydrochloride, is a phosphine derivative notable for its unique bicyclic structure. This compound has garnered attention for its potential applications in medicinal chemistry and catalysis due to its unique reactivity patterns and biological activities.

The molecular formula of this compound is C21H21ClNP, with a molecular weight of 353.8 g/mol. The presence of a diphenylphosphino group enhances its ability to participate in various chemical reactions, making it a valuable candidate for further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound's amine functionality allows it to form hydrogen bonds with various biomolecules, influencing enzyme activity and metabolic pathways. Additionally, the diphenylphosphino group can engage in coordination with metal ions, potentially affecting signaling pathways within cells .

Biological Activity Studies

Recent studies have employed both computational predictions and experimental approaches to assess the biological activity spectrum of this compound. Notable findings include:

- Anticancer Activity : The compound has shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, preliminary data suggest that it may exhibit selective toxicity towards leukemia cells .

- Enzyme Inhibition : Investigations into the enzyme inhibition capabilities of this compound have revealed potential as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a crucial role in steroid metabolism. The most potent analogs demonstrated IC50 values in the nanomolar range .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diphenylphosphine | Contains phosphorus and phenyl groups | Simple phosphine without bicyclic structure |

| (R)-BINAP | Bicyclic structure with phosphorus | Extensively used in asymmetric synthesis |

| Phosphoramidite Ligands | Contains phosphorus and amine groups | Frequently used in oligonucleotide synthesis |

The uniqueness of this compound lies in its specific bicyclic structure combined with both phosphine and amine functionalities, providing distinct reactivity patterns not found in simpler phosphines or other ligands.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antitumor Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

- Neuroprotective Effects : Another study explored its neuroprotective properties against oxidative stress-induced neuronal damage. Results indicated that the compound could mitigate cell death by enhancing antioxidant defenses within neuronal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine, and how should its air sensitivity be managed during preparation?

- Methodological Answer : The compound is typically synthesized via ligand substitution or phosphination reactions under inert atmospheres (e.g., nitrogen/argon) using Schlenk-line techniques to prevent oxidation. Handling requires anhydrous solvents and storage in THF solutions (10 wt%) to stabilize the phosphine group. Critical steps include monitoring reaction progress via NMR to confirm P–C bond formation and purity ≥97% .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this ligand, and what structural features are diagnostic?

- Methodological Answer : Key techniques include:

- and NMR to confirm the absence of oxidized phosphine species (δ ~20–30 ppm for PPh).

- X-ray crystallography to resolve the indenyl backbone geometry and P–metal coordination, as demonstrated in analogous indenyl-phosphine structures .

- Elemental analysis to verify stoichiometry (CHNP, MW 317.36) .

Q. How does the ligand’s air sensitivity impact its storage and use in catalytic reactions?

- Methodological Answer : Storage under inert gas or in THF solutions minimizes degradation. Prior to catalysis, the ligand should be degassed and introduced via syringe into reaction vessels pre-purged with inert gas. Activity loss due to oxidation can be detected via NMR (appearance of P=O peaks) .

Advanced Research Questions

Q. What role does this ligand play in asymmetric catalysis, and how can its enantioselectivity be experimentally optimized?

- Methodological Answer : The ligand’s indenyl backbone and PPh group enable chiral coordination to transition metals (e.g., Ru, Pd), influencing enantioselectivity in hydrogenation or cross-coupling. To optimize:

- Screen chiral auxiliaries or counterions (e.g., BINAP comparisons).

- Use Design of Experiments (DoE) to vary temperature, pressure, and ligand/metal ratios, analyzing enantiomeric excess (ee) via HPLC with chiral columns .

Q. How can computational modeling (e.g., DFT, QM/MM) predict the ligand’s catalytic behavior, and what experimental validations are critical?

- Methodological Answer : Density Functional Theory (DFT) can model transition states to predict regioselectivity and activation barriers. Correlate computed outcomes with kinetic data (e.g., turnover frequency, TOF) and spectroscopic intermediates (e.g., EXAFS for metal-ligand bond distances). ICReDD’s integrated computational-experimental workflows are recommended for high-throughput screening .

Q. What strategies resolve contradictions in reported catalytic activities across studies using this ligand?

- Methodological Answer : Discrepancies may arise from:

- Purity : Commercial batches (e.g., 10 wt% in THF) may contain stabilizers affecting reactivity. Repurify via column chromatography .

- Reaction Conditions : Use factorial design (e.g., Taguchi methods) to isolate variables like solvent polarity or metal precursors .

- Characterization : Confirm metal-ligand stoichiometry via Job’s plot analysis or mass spectrometry .

Q. How does modifying the indenyl backbone (e.g., substituents, ring saturation) alter the ligand’s coordination chemistry and catalytic efficacy?

- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups) via Suzuki coupling to the indenyl ring. Compare catalytic rates in benchmark reactions (e.g., Heck coupling) and analyze steric/electronic effects using Tolman’s cone angles and Hammett parameters. Structural analogs (e.g., 2-aminoindan-2-phosphonic acid) provide insights into backbone flexibility .

Properties

IUPAC Name |

2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NP/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20-21H,15,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALYUOSURKZWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.